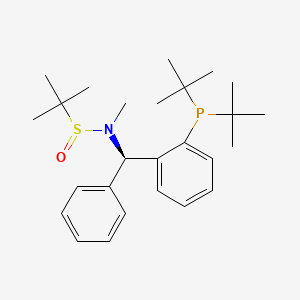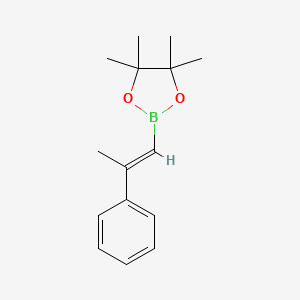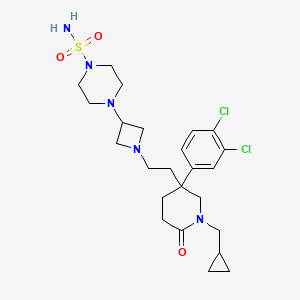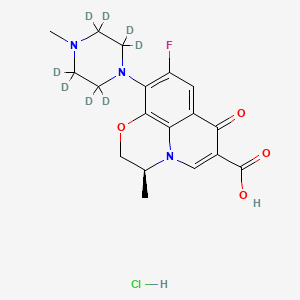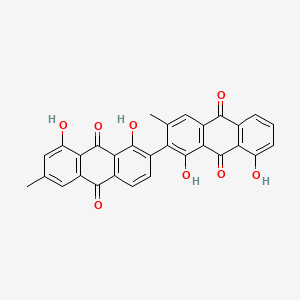
Microcarpin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Microcarpin is a labdane diterpenoid isolated from the roots of Detarium microcarpum (Fabaceae). This compound is part of a group of secondary metabolites that have shown various biological activities, including antimicrobial properties .
Preparation Methods
Microcarpin can be isolated from the ethanol/water (7:3) extract of the roots of Detarium microcarpum. The extraction process involves the use of ethanol and water in a 7:3 ratio, followed by chromatographic separation techniques to isolate the compound
Chemical Reactions Analysis
Microcarpin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
Microcarpin has several scientific research applications:
Chemistry: Used as a reference compound in the study of labdane diterpenoids and their chemical properties.
Biology: Investigated for its antimicrobial properties, particularly against Salmonella strains.
Medicine: Potential use in developing antimicrobial agents due to its activity against pathogenic bacteria.
Industry: Limited industrial applications due to its specific natural source and extraction complexity.
Mechanism of Action
The mechanism of action of microcarpin involves its interaction with bacterial cell membranes, leading to disruption and inhibition of bacterial growth. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with essential bacterial processes .
Comparison with Similar Compounds
Microcarpin is unique among labdane diterpenoids due to its specific structure and biological activity. Similar compounds include:
Microcarposide: Another labdane diterpenoid isolated from Detarium microcarpum with similar antimicrobial properties.
Rhinocerotinoic acid: A diterpenoid with antimicrobial activity, but differing in its chemical structure.
Ursolic acid: A triterpenoid with a broader range of biological activities, including anti-inflammatory and anticancer properties.
This compound stands out due to its specific antimicrobial activity against Salmonella strains, making it a valuable compound for further research in antimicrobial agents .
Properties
CAS No. |
51475-01-5 |
|---|---|
Molecular Formula |
C30H18O8 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
2-(1,8-dihydroxy-6-methyl-9,10-dioxoanthracen-2-yl)-1,8-dihydroxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C30H18O8/c1-11-8-16-22(19(32)9-11)30(38)23-15(26(16)34)7-6-14(27(23)35)20-12(2)10-17-24(28(20)36)29(37)21-13(25(17)33)4-3-5-18(21)31/h3-10,31-32,35-36H,1-2H3 |
InChI Key |
QOZRWNKVSAJVDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3O)C4=C(C5=C(C=C4C)C(=O)C6=C(C5=O)C(=CC=C6)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



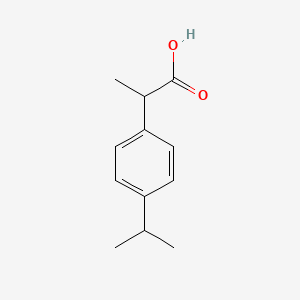

![10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene](/img/structure/B15126332.png)
![tert-butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate](/img/structure/B15126333.png)
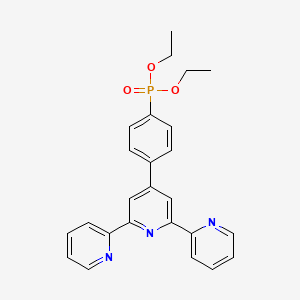

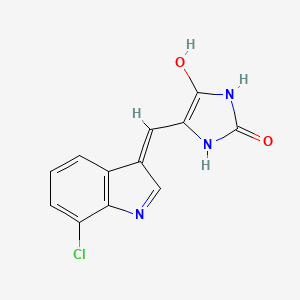
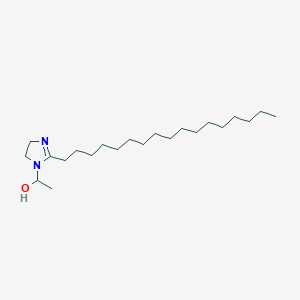
![(2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B15126368.png)
